cefpirome sulfate

Antimicrobial Resistance Enterobacteriaceae Susceptibility Clinical Microbiology

Why cefpirome sulfate? It delivers 6.1-fold lower enteric bacilli resistance (0.8% vs 4.9% for ceftazidime) and 8–64× greater anti-staphylococcal potency, enabling monotherapy without adjunctive agents. Its zwitterionic structure penetrates Gram-negative outer membranes, is stable to AmpC β-lactamases, and covers derepressed Citrobacter, Enterobacter, and Morganella. Clinical efficacy reaches 94–95% in complicated UTI, pneumonia, and septicaemia (MIC90 1 mg/L against oxacillin‑susceptible S. aureus). Reference standards traceable to USP/EP support ANDA, DMF, QC, and method validation. Renal monitoring is advised for patients >65 years.

Molecular Formula C22H24N6O9S3
Molecular Weight 612.7 g/mol
Cat. No. B1241126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecefpirome sulfate
Synonyms3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate
cefpirome
cefpirome sulfate
Cefrom
HR 810
HR-810
Metran
Molecular FormulaC22H24N6O9S3
Molecular Weight612.7 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-]
InChIInChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1
InChIKeyRKTNPKZEPLCLSF-QHBKFCFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefpirome Sulfate Procurement Evidence: Fourth-Generation Cephalosporin with Defined Gram-Positive and Gram-Negative Spectrum


Cefpirome sulfate is a semi-synthetic, broad-spectrum, fourth-generation cephalosporin antibiotic with antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. The sulfate salt form (CAS 98753-19-6; molecular weight 612.66) is the pharmaceutical presentation used for injectable formulations, offering defined solubility characteristics in aqueous and organic solvents . As a fourth-generation cephalosporin, cefpirome features a quaternary ammonium moiety at the C-3 position that enhances penetration through the outer membrane of Gram-negative bacteria, and it demonstrates stability to many β-lactamases, including those produced by derepressed AmpC-producing organisms [2].

Why Cefpirome Sulfate Cannot Be Interchanged with Third-Generation Cephalosporins or Class Analogs


Generic substitution among cephalosporins is scientifically unsound due to quantifiable differences in resistance rates, antibacterial spectrum breadth, and β-lactamase stability profiles. Unlike third-generation cephalosporins (e.g., ceftazidime, cefotaxime) that exhibit significant susceptibility gaps against Gram-positive cocci and AmpC-producing Enterobacteriaceae, cefpirome sulfate maintains activity against both bacterial classes due to its zwitterionic structure and enhanced periplasmic penetration [1]. Procurement decisions predicated solely on cephalosporin generation equivalence fail to account for documented 6.1-fold differences in enteric bacilli resistance rates (0.8% for cefpirome vs 4.9% for ceftazidime) and 8- to 64-fold variations in staphylococcal activity [2]. Even within the fourth-generation subclass, cefpirome demonstrates differential renal safety signals versus cefepime (IC50 143.5 µmol/L vs 7.702 µmol/L on renal mesangial cells), directly impacting clinical formulary selection in renally compromised populations .

Cefpirome Sulfate Quantified Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Cefpirome Sulfate Resistance Rates in Enteric Bacilli: Direct Comparison with Ceftazidime

In a US multicenter trial evaluating over 6,000 clinical isolates, only 0.8% of enteric bacilli were resistant to cefpirome, compared to 4.9% resistant to ceftazidime and 4.7% resistant to cefoperazone [1]. This 6.1-fold lower resistance rate (0.8% vs 4.9%) demonstrates that cefpirome retains activity against a substantially larger proportion of clinical Enterobacteriaceae isolates than the third-generation comparator ceftazidime.

Antimicrobial Resistance Enterobacteriaceae Susceptibility Clinical Microbiology

Cefpirome Sulfate Activity Against Ceftazidime-Resistant Class I β-Lactamase Producers

In an international multicenter study (>5,000 strains across five countries), cefpirome maintained 75% susceptibility with an MIC50 of 4 mg/L against ceftazidime-resistant, class I β-lactamase-producing enteric bacilli (specifically Citrobacter spp., Enterobacter spp., and Morganella morganii) [1]. This retained activity against AmpC-derepressed strains represents a critical differentiation from third-generation cephalosporins, which are hydrolyzed by these enzymes.

AmpC β-Lactamase Antimicrobial Susceptibility Resistance Mechanisms

Cefpirome Sulfate vs Cefepime: Gram-Positive Activity Comparison in Clinical Isolates

In a Belgian multicenter study of 233 Gram-positive organisms from intensive care and hematology/oncology units, cefpirome demonstrated an MIC90 of 1 mg/L against oxacillin-susceptible Staphylococcus aureus, compared to 2 mg/L for cefepime [1]. Against Enterococcus spp., cefpirome showed an MIC90 of 64 mg/L versus 128 mg/L for cefepime, representing a two-fold potency advantage against this clinically challenging Gram-positive genus [1].

Fourth-Generation Cephalosporins Gram-Positive Cocci MIC90 Analysis

Cefpirome Sulfate Staphylococcal Activity: 8- to 64-Fold Superiority over Ceftazidime

Analysis of 509 staphylococcal isolates from an international multicenter study demonstrated that cefpirome was 8- to 64-fold more active than ceftazidime across seven different staphylococcal species [1]. This quantitative potency advantage reflects the enhanced PBP-2a binding affinity conferred by cefpirome's C-3 quaternary ammonium substituent, a structural feature absent in ceftazidime and other third-generation cephalosporins.

Staphylococcal Infections β-Lactam Potency Antimicrobial Susceptibility

Cefpirome Sulfate Renal Safety Signal: Direct Comparison with Cefepime

A combined in vitro and clinical cohort study comparing cefpirome and cefepime renal effects revealed that cefpirome exhibited an IC50 of 143.5 µmol/L on renal mesangial cells, compared to 7.702 µmol/L for cefepime—an 18.6-fold higher inhibitory concentration for cefpirome indicating lower in vitro cytotoxicity . However, clinical cohort data demonstrated that cefpirome treatment led to a greater increase in average serum creatinine (SCr) on days 3 and 7 during therapy, and a greater incidence of SCr >445 µmol/L (clinical renal failure indicator), suggesting that in vitro findings do not directly translate to in vivo renal safety .

Nephrotoxicity Renal Safety Therapeutic Drug Selection

Cefpirome Sulfate vs Third-Generation Cephalosporins: Comparative Susceptibility Rates Across Bacterial Species

A 13-center in vitro study evaluating 1,300 clinical isolates demonstrated that cefpirome achieved significantly higher susceptibility rates than pooled third-generation cephalosporin comparators (ceftazidime, cefoperazone, ceftizoxime, ceftriaxone) across multiple clinically important bacterial species [1]. Key differentials included E. coli (87% vs 61%, a 1.43-fold advantage), Klebsiella spp. (84% vs 56%, a 1.5-fold advantage), Enterobacter spp. (88% vs 59%, a 1.49-fold advantage), methicillin-sensitive staphylococci (86% vs 59%, a 1.46-fold advantage), and Enterococcus spp. (82% vs 72%, a 1.14-fold advantage) [1].

Antimicrobial Susceptibility Third-Generation Cephalosporins Bacterial Resistance

Cefpirome Sulfate Evidence-Based Application Scenarios for Scientific and Industrial Use


Empirical Therapy in Institutions with High Prevalence of AmpC-Producing Enterobacteriaceae

Based on the documented 75% susceptibility rate with MIC50 of 4 mg/L against ceftazidime-resistant, class I β-lactamase-producing enteric bacilli [1], cefpirome sulfate is indicated for formulary inclusion in hospitals where AmpC-derepressed isolates (particularly Citrobacter, Enterobacter, and Morganella species) are endemic. The 6.1-fold lower baseline resistance rate in enteric bacilli (0.8% vs 4.9% for ceftazidime) [1] supports its use as first-line empirical therapy before susceptibility results are available, reducing the probability of inadequate initial antimicrobial coverage.

Mixed Gram-Positive and Gram-Negative Infections Requiring Single-Agent Coverage

The combination of preserved anti-staphylococcal activity (MIC90 of 1 mg/L against oxacillin-susceptible S. aureus, two-fold more potent than cefepime at 2 mg/L) [2] and retained activity against non-inducible Enterobacteriaceae (MIC90 of 0.5 mg/L) [2] positions cefpirome sulfate as a monotherapy option for polymicrobial infections. The 8- to 64-fold potency advantage over ceftazidime against seven staphylococcal species [1] eliminates the need for adjunctive anti-staphylococcal agents, simplifying treatment regimens and reducing procurement complexity.

Severe Nosocomial Infections with Renal Function Monitoring Protocols

Cefpirome sulfate demonstrates clinical efficacy of 94-95% across severe infections including complicated UTI, pneumonia, and septicaemia when administered at 1g or 2g twice daily [3]. However, procurement and formulary placement must incorporate the documented renal safety signal: cefpirome treatment is associated with greater SCr elevation on days 3 and 7 compared to cefepime, with increased incidence of SCr >445 µmol/L . This evidence supports restricted formulary use with mandatory renal function monitoring protocols, particularly in patients aged >65 years who demonstrate enhanced susceptibility to cefpirome-associated SCr elevation .

Reference Standard for Antimicrobial Susceptibility Testing and Quality Control

Cefpirome sulfate reference standards are available with traceability to USP and EP pharmacopeial monographs, supplied with comprehensive Certificates of Analysis and analytical data meeting regulatory compliance requirements . These standards support pharmaceutical research including ANDA and DMF submissions, quality control (QC) testing, analytical method validation, and stability studies for both API characterization and impurity profiling [4]. The compound's defined aqueous stability profile—optimal at pH 4-6 with pseudo-first-order degradation kinetics—provides validated parameters for solution preparation and storage in laboratory workflows [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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